3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
3-(3-Methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 3-methoxybenzamido substituent at position 3 of the benzofuran core and a 4-nitrophenyl group attached to the carboxamide nitrogen. Its molecular formula is C₂₃H₁₇N₃O₆ (inferred from ’s analog, 3-(3-methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, which has a molecular formula of C₂₃H₁₇N₃O₅). The methoxy group at the benzamido position enhances lipophilicity, while the electron-withdrawing nitro group on the phenyl ring may influence reactivity and binding interactions.
Properties
IUPAC Name |
3-[(3-methoxybenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-31-17-6-4-5-14(13-17)22(27)25-20-18-7-2-3-8-19(18)32-21(20)23(28)24-15-9-11-16(12-10-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIXYIBISICFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Amide Group: The amide group can be introduced by reacting the benzofuran core with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
Nitration: The nitro group can be introduced by nitrating the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid.
Final Coupling: The final product can be obtained by coupling the nitrated intermediate with 4-nitroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to larger volumes.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, including infections and cancer.
Industry: The compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might act by:
Inhibiting Enzymes: The compound could inhibit key enzymes involved in cancer cell proliferation.
Interfering with DNA: It might bind to DNA and interfere with its replication and transcription.
Inducing Apoptosis: The compound could trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
(a) 3-(Piperazinylmethyl)Benzofuran Derivatives
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbonyl)hydrazine-1-carboxamide (11d) Structural Differences: Incorporates a piperazinylmethyl group at position 3 of benzofuran and a hydrazine-carboxamide linker. Physicochemical Properties: Molecular formula C₂₈H₂₅ClF₃N₅O₃, melting point 229–231°C. NMR data confirms aromatic and piperazine-related signals (δ 7.2–7.8 ppm for aromatic protons).
(b) Tacrine–Benzofuran Hybrids
- N-(3-((1,2,3,4-Tetrahydroacridin-9-yl)amino)propyl)benzofuran-2-carboxamide (13) Structural Differences: Combines a tacrine (acridine) moiety with benzofuran-2-carboxamide. Functional Impact: Designed for multi-target activity in Alzheimer’s disease, contrasting with the nitroaryl focus of the target compound.
Variations in the Carboxamide Side Chain
(a) N-Methoxybenzofuran-2-Carboxamides
- N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22)
- Structural Differences : Methoxy and methyl groups on the carboxamide nitrogen, with a 4-methoxybenzyl substituent at position 5.
- Synthesis : Prepared via EDCI-mediated coupling (25% yield).
- Functional Impact : The N-methoxy group may reduce metabolic stability compared to the nitroaryl group in the target compound.
(b) 3-Amino-N-(4-Methylphenyl)-1-Benzofuran-2-Carboxamide
- Structural Differences: Features an amino group at position 3 of benzofuran and a 4-methylphenyl carboxamide.
- Physicochemical Properties: Molecular formula C₁₆H₁₄N₂O₂ (CAS: 397881-02-6). The amino group increases polarity relative to the methoxybenzamido group.
Nitroaryl-Containing Analogs
(a) N-(4-Nitrophenyl)Quinazoline Derivatives
- N-(3-(4-Nitrophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-ylamino)-4-Oxo-2-Phenylquinazoline-3(4H)-Carboxamidine Structural Differences: Quinazoline core with a 4-nitrophenyl group. Functional Impact: Demonstrates antibacterial and anti-HIV activity, suggesting the nitro group’s role in bioactivity.
(b) 3-(3-Methylbenzamido)-N-(4-Nitrophenyl)-1-Benzofuran-2-Carboxamide
Key Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects : The 4-nitrophenyl group in the target compound likely enhances electron-withdrawing properties, improving stability in oxidative environments compared to methyl or methoxy analogs.
- Synthetic Challenges : Lower yields in analogs like Compound 22 (25%) highlight the difficulty of introducing methoxy groups via carbodiimide-mediated coupling.
Biological Activity
The compound 3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.36 g/mol
The compound features a benzofuran core, which is known for its diverse biological activities, and functional groups that may enhance its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the nitrophenyl group is believed to contribute to this activity by interacting with cellular pathways involved in tumor growth.
- Antimicrobial Properties : Some derivatives of benzofuran compounds have demonstrated effectiveness against various bacterial strains. The incorporation of the methoxy and nitro groups may enhance the antimicrobial activity.
- Anti-inflammatory Effects : Compounds with similar scaffolds have been investigated for their ability to modulate inflammatory responses, potentially making them candidates for treating inflammatory diseases.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The nitrophenyl group may act as a reactive electrophile, facilitating interactions with nucleophilic sites in proteins or DNA, leading to cellular apoptosis.
- The benzofuran moiety could play a role in stabilizing interactions with target proteins involved in signaling pathways related to cancer and inflammation.
Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of similar benzofuran derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the study reported IC values indicating potent cytotoxicity against breast and colon cancer cell lines.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Benzofuran Derivative A | MCF-7 (Breast Cancer) | 12.5 |
| Benzofuran Derivative B | HCT116 (Colon Cancer) | 15.0 |
| This compound | MCF-7 | TBD |
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against multi-drug resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found significant inhibition zones, suggesting effective antimicrobial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, and how can reaction yields be optimized?
- Methodology : The synthesis involves multi-step reactions starting from a benzofuran core. Key steps include:
- Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to link the 3-methoxybenzamido and 4-nitrophenyl groups to the benzofuran scaffold .
- Optimization : Parameters such as solvent choice (DMF or acetonitrile), temperature (reflux or microwave irradiation), and reaction time significantly impact yields. For nitro group stability, avoid prolonged exposure to reducing conditions .
- Critical Data : Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Techniques :
- NMR : Focus on ¹H-NMR peaks for aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C-NMR should confirm carbonyl carbons (amide C=O at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns of the nitro and methoxy substituents .
- IR Spectroscopy : Look for amide C=O stretches (~1650 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Advanced Research Questions
Q. How do the electronic effects of the 3-methoxy and 4-nitro substituents influence the compound’s reactivity in electrophilic substitution or reduction reactions?
- Mechanistic Insights :
- The 3-methoxy group is electron-donating, activating the benzofuran core for electrophilic substitution at the para position. In contrast, the 4-nitro group is electron-withdrawing, directing nucleophilic attacks to the meta position of the phenyl ring .
- Reduction Sensitivity : The nitro group can be selectively reduced to an amine using Pd/C with H₂ or Na₂S₂O₄, but over-reduction may degrade the benzofuran core. Monitor reaction progress via TLC or in-situ IR .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across different assay systems?
- Approaches :
- Orthogonal Assays : Validate enzyme inhibition data using both fluorescence-based and radiolabeled ligand binding assays to rule out assay-specific artifacts .
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to clarify discrepancies between in vitro and in vivo efficacy .
- Data Table :
| Assay Type | Reported IC₅₀ (µM) | Key Variables |
|---|---|---|
| Fluorescence | 0.5–2.0 | pH, detergent interference |
| Radiolabeled | 1.2–3.5 | Ligand purity, incubation time |
Q. How can computational modeling predict binding modes of this compound to kinase targets, and which molecular descriptors are most predictive?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Prioritize descriptors like logP (lipophilicity), polar surface area , and H-bond donor/acceptor counts .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .
Q. What structural modifications to the benzofuran core or substituents could enhance target selectivity in SAR studies?
- Design Strategies :
- Nitro Group Replacement : Substitute the 4-nitro group with cyano or trifluoromethyl to reduce off-target reactivity while maintaining electron-withdrawing effects .
- Methoxy Position : Compare 3-methoxy vs. 4-methoxy analogs to optimize steric compatibility with hydrophobic enzyme pockets .
- Data Table :
| Modification | Bioactivity (IC₅₀, µM) | Selectivity Index |
|---|---|---|
| 4-NO₂ → 4-CF₃ | 0.8 (±0.1) | 12.5 |
| 3-OCH₃ → 4-OCH₃ | 1.5 (±0.3) | 8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
